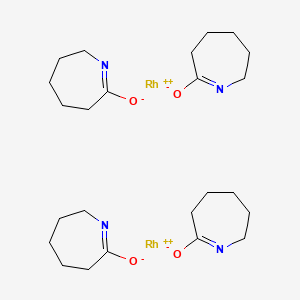
Dirhodium(II) tetrakis(caprolactam)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dirhodium(II) tetrakis(caprolactam) is an organometallic complex with the chemical formula C24H40N4O4Rh2. It is known for its distinctive violet to blue-lilac crystalline appearance and is primarily used as a catalyst in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
Dirhodium(II) tetrakis(caprolactam) is synthesized through the reaction of rhodium(II) acetate with caprolactam in an inert atmosphere. The reaction typically occurs at elevated temperatures and requires careful control of the reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Dirhodium(II) tetrakis(caprolactam) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Dirhodium(II) tetrakis(caprolactam) undergoes various types of reactions, including:
Oxidation: It can catalyze the oxidation of organic substrates.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: It can undergo ligand substitution reactions[][3].
Common Reagents and Conditions
Common reagents used in reactions with Dirhodium(II) tetrakis(caprolactam) include diazo compounds, which are often used in carbenoid reactions. The reactions typically occur under mild conditions, making the compound a versatile catalyst[3][3].
Major Products Formed
The major products formed from reactions involving Dirhodium(II) tetrakis(caprolactam) depend on the specific reaction conditions and substrates used. For example, in carbenoid reactions, the products can include cyclopropanes and other ring structures[3][3].
科学的研究の応用
Dirhodium(II) tetrakis(caprolactam) has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Dirhodium(II) tetrakis(caprolactam) involves the formation of a reactive intermediate, such as a carbenoid, which can then interact with various substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in carbenoid reactions, the compound facilitates the insertion of a carbene into a C-H bond .
類似化合物との比較
Similar Compounds
Dirhodium(II) acetate: Another rhodium-based catalyst with similar applications but different ligand structures.
Dirhodium(II) tetraacetate: Similar in function but with acetate ligands instead of caprolactam.
Uniqueness
Dirhodium(II) tetrakis(caprolactam) is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic reactions. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable tool in both academic and industrial research .
特性
分子式 |
C24H40N4O4Rh2 |
|---|---|
分子量 |
654.4 g/mol |
IUPAC名 |
rhodium(2+);3,4,5,6-tetrahydro-2H-azepin-7-olate |
InChI |
InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);;/q;;;;2*+2/p-4 |
InChIキー |
SJMHYMNHWAKIQF-UHFFFAOYSA-J |
正規SMILES |
C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


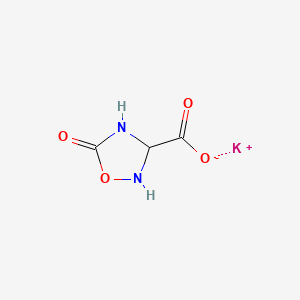
![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B12355380.png)
![2-[(6-Chloro-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12355384.png)
![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione,hydrochloride](/img/structure/B12355387.png)

![5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355395.png)
![N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12355410.png)

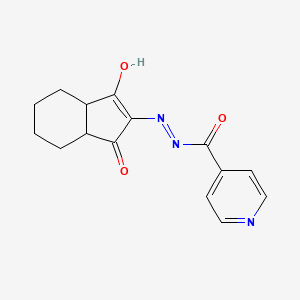
![5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12355423.png)
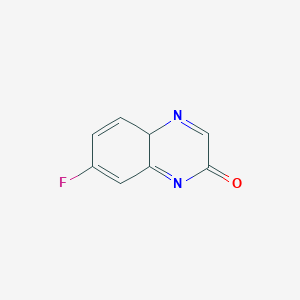
![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B12355449.png)
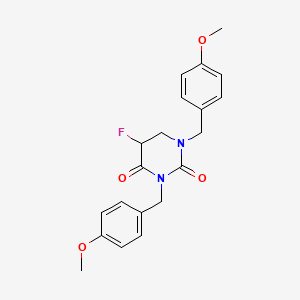
![2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12355481.png)
